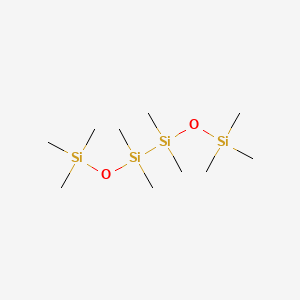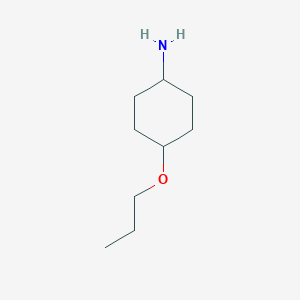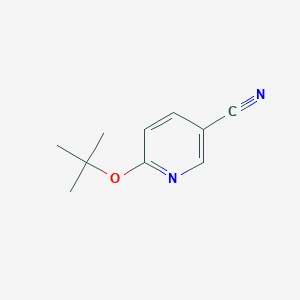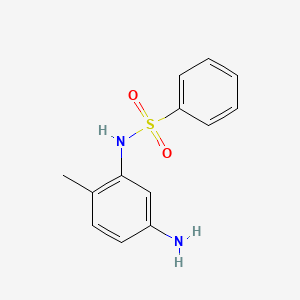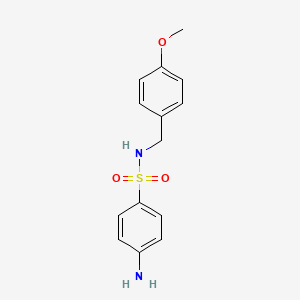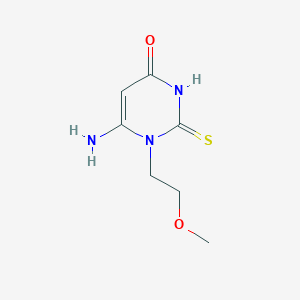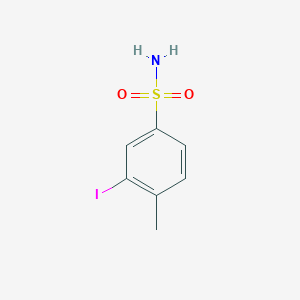
4-amino-N-cyclopentylbenzene-1-sulfonamide
Übersicht
Beschreibung
“4-amino-N-cyclopentylbenzene-1-sulfonamide” is a sulfonamide compound . It has a CAS Number of 436091-88-2 and a molecular weight of 240.33 . The compound is also known as CPBQ or N-[4-(cyclopentylamino)phenyl]benzenesulfonamide.
Molecular Structure Analysis
The IUPAC name of the compound is 4-amino-N-cyclopentylbenzenesulfonamide . The InChI code is 1S/C11H16N2O2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4,12H2 .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 104-105 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Chemical Properties
“4-amino-N-cyclopentylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 436091-88-2 . It has a molecular weight of 240.33 and a melting point of 104-105°C . It is typically stored at room temperature and is available in powder form .
Antibacterial Activity
Sulfonamides, which include “4-amino-N-cyclopentylbenzene-1-sulfonamide”, have been found to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These properties allow them to play a role in treating a diverse range of disease states .
Veterinary Medicine
Sulfamethazine (SMZ), a sulfonamide drug, is commonly used in veterinary medicine . It acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .
Treatment of Toxoplasmosis
Sulfadiazine (SDZ) is another frequently employed sulfonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
Environmental Toxicity
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .
Allergic Reactions
When used in large doses, sulfonamide drugs may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .
Wirkmechanismus
Target of Action
4-amino-N-cyclopentylbenzene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including 4-amino-N-cyclopentylbenzene-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the enzymes involved in folic acid synthesis, these compounds prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by 4-amino-N-cyclopentylbenzene-1-sulfonamide is the folic acid synthesis pathway . By inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial cofactor for various enzymatic reactions, including those involved in DNA synthesis . The downstream effects of this disruption include impaired bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties would likely influence the bioavailability of 4-amino-N-cyclopentylbenzene-1-sulfonamide.
Result of Action
The primary result of the action of 4-amino-N-cyclopentylbenzene-1-sulfonamide is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, this compound impairs the ability of bacteria to synthesize DNA, thereby preventing their replication .
Action Environment
The action, efficacy, and stability of 4-amino-N-cyclopentylbenzene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can impact the metabolism and excretion of sulfonamides, potentially leading to drug-drug interactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-N-cyclopentylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPAQSUBTOJSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280794 | |
| Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-cyclopentylbenzene-1-sulfonamide | |
CAS RN |
436091-88-2 | |
| Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436091-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



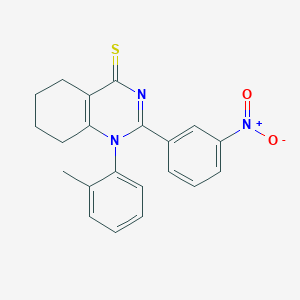
![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)


